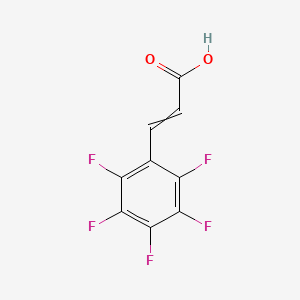

3-(Perfluorophenyl)acrylic acid

描述

3-(Perfluorophenyl)acrylic acid is a fluorinated aromatic acrylic acid derivative characterized by a perfluorinated phenyl group attached to an α,β-unsaturated carboxylic acid moiety. The perfluorophenyl group imparts strong electron-withdrawing effects, enhancing the compound's acidity, metabolic stability, and reactivity. This compound has garnered attention in medicinal chemistry, particularly as a β-lactamase inhibitor, due to its ability to interact with enzyme active sites via hydrogen bonding and dipole interactions .

属性

CAS 编号 |

34234-46-3 |

|---|---|

分子式 |

C9H3F5O2 |

分子量 |

238.11 g/mol |

IUPAC 名称 |

3-(2,3,4,5,6-pentafluorophenyl)prop-2-enoic acid |

InChI |

InChI=1S/C9H3F5O2/c10-5-3(1-2-4(15)16)6(11)8(13)9(14)7(5)12/h1-2H,(H,15,16) |

InChI 键 |

IUUKDBLGVZISGW-UHFFFAOYSA-N |

SMILES |

C(=CC(=O)O)C1=C(C(=C(C(=C1F)F)F)F)F |

规范 SMILES |

C(=CC(=O)O)C1=C(C(=C(C(=C1F)F)F)F)F |

Pictograms |

Irritant |

产品来源 |

United States |

相似化合物的比较

Structural Analogues

The table below compares structural features and electronic effects of 3-(perfluorophenyl)acrylic acid with similar compounds:

*Estimated based on fluorination-induced electron withdrawal.

Key Electronic Effects

- Perfluorophenyl Group : The C₆F₅ group significantly lowers the pKa of the carboxylic acid (~2.8), enhancing its ability to deprotonate and form stable ionic interactions with serine residues in β-lactamases .

- Trifluoromethyl vs. Perfluorophenyl : While CF₃ is electron-withdrawing, the perfluorophenyl group provides a broader conjugated system, improving resonance stabilization and binding affinity .

β-Lactamase Inhibition

This compound derivatives exhibit potent inhibition against carbapenemases (e.g., KPC-2, OXA-48) via covalent interaction with the active-site serine. Stereochemistry plays a critical role:

- (S)-Enantiomers : Show superior inhibition (IC₅₀ = 0.8–1.2 µM for KPC-2) compared to (R)-enantiomers (IC₅₀ = 5–10 µM) due to optimal spatial alignment .

- Comparison with Non-Fluorinated Analogues: 3-Phenylacrylic acid derivatives exhibit weaker inhibition (IC₅₀ > 50 µM), highlighting the necessity of fluorination for efficacy .

Antimicrobial Activity Enhancement

In cellular assays, this compound derivatives (e.g., compound 4a ) reduced the minimum inhibitory concentration (MIC) of meropenem against Klebsiella pneumoniae by 8–16-fold at 100 µM, outperforming trifluoromethylphenyl analogues (4–8-fold reduction) .

Asymmetric Morita-Baylis-Hillman (MBH) Reaction

The enantioselective synthesis of this compound derivatives employs chiral quaternary ammonium catalysts (e.g., strychnine-derived C6 ), achieving yields >80% and enantiomeric excess (ee) >90% . Key limitations include poor reactivity with electron-deficient aldehydes and sterically hindered substrates.

Comparison with Other Fluorinated Compounds

- 2-(Perfluorophenyl)malonic Acid : Synthesized via hydrolysis of diethyl malonate precursors, yielding a dicarboxylic acid with lower membrane permeability due to higher polarity .

- Trifluoromethylphenyl Derivatives: Often require transition-metal catalysis (e.g., Cu/Ag), whereas perfluorophenyl analogues are accessible via organocatalytic methods .

Physicochemical and Environmental Profiles

| Property | This compound | 3-(Trifluoromethylphenyl)acrylic Acid | 3-Phenylacrylic Acid |

|---|---|---|---|

| LogP (Lipophilicity) | 2.5 | 2.1 | 1.8 |

| Thermal Stability (°C) | >250 | 200–220 | 180–200 |

| Aqueous Solubility (mg/mL) | 0.5 | 1.2 | 3.5 |

| Environmental Persistence | Moderate* | Low | Low |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。